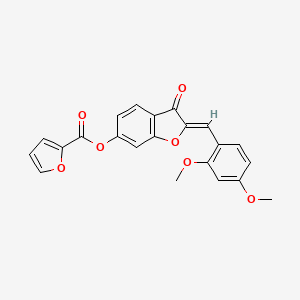

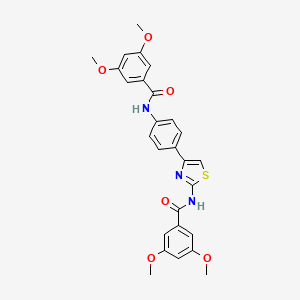

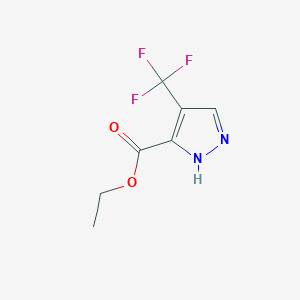

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative that is of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their affinity towards cannabinoid receptors, which are significant in the field of medicinal chemistry. These compounds can exhibit a range of biological activities, including acting as inverse agonists, which is a type of receptor ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions to introduce different substituents. In the context of cannabinoid receptor affinity, the introduction of specific groups at certain positions on the pyrazole nucleus can significantly affect the selectivity and potency of the compounds. For instance, compounds with dichlorophenyl or difluorophenyl groups at position 1 and a dimethylpyrrole moiety at position 5 generally show more selectivity for the hCB1 receptor. The presence of a cyclohexyl group at the 3-carboxamide position is a determinant for hCB2 selectivity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their receptor affinity and activity. The interaction of the carbonyl oxygen with specific amino acids in the receptor, such as a hydrogen bond with K3.28(192), is proposed to account for the high affinity for the receptor's inactive state and the inverse agonist activity. The substituents at the nitrogen of the pyrazole ring fit into a pocket formed by lipophilic residues, which is also important for the activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionalization of pyrazole derivatives are essential for achieving the desired selectivity and potency. The introduction of various substituents through reactions such as amide formation, halogenation, and alkylation can lead to a wide array of compounds with different properties. The specific chemical reactions used in the synthesis of the compound are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents and the overall molecular structure. X-ray crystallography can reveal the conformation of the rings and the presence of intramolecular and intermolecular hydrogen bonds, which contribute to the stability and crystal packing of the compound. The thermal decomposition can be studied through thermogravimetric analysis, and the electronic structure can be optimized and calculated using computational methods like DFT. These properties are important for understanding the behavior of the compound under different conditions and for its potential application in drug design .

The provided data does not include specific case studies or detailed experimental data on the physical and chemical properties of "1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide." However, the general principles outlined above can be applied to infer potential properties and behaviors of this compound based on its structural similarity to the compounds discussed in the papers .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research on pyrazole derivatives, including compounds with structural similarities to the one , has led to the development of novel synthetic routes and crystal structure analyses. For example, the synthesis and crystal structure of pyrazole derivatives have been explored, providing valuable insights into their molecular configuration and stabilization mechanisms through hydrogen bond interactions (Prabhuswamy et al., 2016).

Biological Activities

- Pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines, demonstrating promising anticancer activities. One study synthesized pyrazole analogues and evaluated their cytotoxicity, showing significant potential in cancer treatment (Ahsan et al., 2018).

- Another area of interest is the antimicrobial properties of pyrazole derivatives, with some compounds exhibiting strong antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Ragavan et al., 2010).

Enzyme Inhibitory Activity and Molecular Docking Studies

- Pyrazole-based heterocyclic compounds have also been designed to target specific enzymes, displaying inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest applications in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c21-16-8-4-5-9-17(16)22-20(25)18-12-19(14-6-2-1-3-7-14)24(23-18)15-10-11-28(26,27)13-15/h1-9,12,15H,10-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSARCIJXAGXXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)

![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)